molecular formula C6H4BrN3O2 B1342127 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016711-67-3

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1342127
CAS No.: 1016711-67-3
M. Wt: 230.02 g/mol
InChI Key: RJGODGJKZREBSD-UHFFFAOYSA-N
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Description

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both furan and oxadiazole rings

Scientific Research Applications

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .

Mode of Action

The compound interacts with its target, the AHR, by acting as a competitive antagonist . This means it competes with other ligands for binding to the AHR, thereby preventing the activation of the receptor .

Biochemical Pathways

The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes . The compound’s action on the AHR-CYP1A1 axis has been reported in vitro .

Pharmacokinetics

The compound’s interaction with the ahr suggests that it may have a significant impact on the bioavailability of other compounds that are metabolized by enzymes in the ahr pathway .

Result of Action

The compound’s action results in the prevention of AHR activation, which can have significant effects at the molecular and cellular levels . This can potentially influence a variety of physiological processes, including those related to inflammation and metabolism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other ligands that can bind to the AHR, as well as factors that can influence the compound’s stability and bioavailability .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It can also involve studying the compound’s environmental impact .

Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or new methods of synthesizing the compound .

Biochemical Analysis

Biochemical Properties

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various cellular processes . The interaction between this compound and AHR can modulate the receptor’s activity, influencing downstream signaling pathways and gene expression.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with AHR can lead to changes in the expression of genes involved in detoxification processes and inflammatory responses . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as AHR, and modulates their activity. This binding can lead to either inhibition or activation of the receptor, depending on the context . The compound can also influence gene expression by altering the transcriptional activity of AHR, leading to changes in the expression of target genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function . Studies in rodent models have shown that the compound’s effects are dose-dependent, with higher doses leading to more pronounced changes in gene expression and cellular metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For instance, the compound can undergo oxidation reactions mediated by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be affected by its affinity for specific cellular compartments and its ability to bind to intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus where it can interact with transcription factors such as AHR, influencing gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with a suitable nitrile or ester under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups onto the furan ring.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromofuran-2-carboxylic acid hydrazide
  • 5-Bromofuran-2-yl)methanamine hydrochloride
  • 2-(5-Bromofuran-2-yl)-1,3-dioxolane

Uniqueness

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGODGJKZREBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602685
Record name 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016711-67-3
Record name 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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